molecular formula C54H110 B1595433 Tetrapentacontane CAS No. 5856-66-6

Tetrapentacontane

Cat. No. B1595433
CAS RN: 5856-66-6
M. Wt: 759.4 g/mol
InChI Key: OPRWEYHEIDHWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapentacontane is a chemical compound with the molecular formula C54H110 . It is an alkane, a type of hydrocarbon where all the carbon-carbon bonds are single bonds .


Synthesis Analysis

This compound may be used as a reference standard for the determination of the analyte in Moringa oleifera fruit using gas chromatography coupled with mass spectrometry (GC-MS) .


Molecular Structure Analysis

The molecular structure of this compound is a chain of 54 carbon atoms with 110 hydrogen atoms attached . The structure can be represented by the linear formula CH3(CH2)52CH3 .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 596.4±13.0 °C at 760 mmHg, and a flash point of 546.5±9.4 °C . It has a molar refractivity of 252.2±0.3 cm3, a polarizability of 100.0±0.5 10-24 cm3, and a molar volume of 919.9±3.0 cm3 .

Scientific Research Applications

Chemical Characterization and Biological Activities

  • Chemical Constituents and Antidiabetic/Anticancer Activities : Tetrapentacontane was identified as a major chemical constituent in the ethyl acetate extract of Santolina chamaecyparissus leaves. This plant extract, containing 27.15% this compound, demonstrated promising antidiabetic and anticancer activities. The extract showed concentration-dependent inhibition of the α-glucosidase enzyme and exhibited negative expression of the Epidermal Growth Factor Receptor in human breast cancer cell lines (Ali et al., 2021).

Thermal Degradation Studies

  • Modeling Polyethylene Degradation : this compound has been used to model the thermal degradation of polyethylene. This research provided insights into the degradation mechanisms at low conversion rates and highlighted objectives for further research to improve accuracy at higher conversions. It emphasized the role of specific reactions like H-abstraction and β-scission in the thermal degradation process (Németh et al., 2008).

Materials Science and Pharmaceutical Research

  • Materials Science Tetrahedron : The concept of materials science tetrahedron (MST), which succinctly represents the interdependent relationship among the structure, properties, performance, and processing of a drug, can be applied to pharmaceutical research involving compounds like this compound. MST could expedite the transformation of pharmaceutical product development from an art to a science (Sun, 2009).

Mechanism of Action

C54H110C_{54}H_{110}C54​H110​

. It’s a member of the class of compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formula

CnH2n+2C_nH_{2n+2}Cn​H2n+2​

.

Target of Action

Alkanes are typically non-reactive and are often used in various industrial applications due to their stability .

Biochemical Pathways

Its presence in an organism is typically the result of external exposure rather than internal biochemical processes .

Pharmacokinetics

As a long-chain alkane, it is likely to have low solubility in water and high solubility in organic solvents . This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability.

Result of Action

Its effects on an organism are likely to be physical rather than biochemical .

properties

IUPAC Name

tetrapentacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWEYHEIDHWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H110
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334754
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5856-66-6
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary source of tetrapentacontane identified in the provided research papers?

A1: The research papers primarily identify this compound as a constituent of cuticular waxes extracted from various plant species. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C54H110 and a molecular weight of 751.45 g/mol.

Q3: Can you elaborate on the role of this compound in plant cuticular waxes?

A3: While the specific role of this compound in plant cuticular waxes is not fully elucidated in the provided research, its presence as a major constituent suggests a potential contribution to the wax's physical properties. Cuticular waxes play crucial roles in plant protection against environmental stresses, including drought, UV radiation, and pathogen attacks. [, , , ]

Q4: One study found a correlation between this compound and disease susceptibility in Prunus species. Could you explain this finding?

A4: In a study analyzing the cuticular wax composition of Prunus species, researchers observed a strong positive correlation between leaf damage caused by the fungus Clasterosporium carpohilum and the content of this compound in the epicuticular waxes. This finding suggests that this compound might be a product of infection-induced metabolic changes in epidermal cells or that its presence could be linked to a susceptibility factor exploited by the pathogen. Further research is needed to confirm the exact mechanism behind this correlation. []

Q5: Has this compound shown any potential for applications in other fields, such as pharmaceuticals or cosmetics?

A5: The provided research papers primarily focus on identifying and quantifying this compound within the context of plant extracts. Currently, there is limited information regarding its potential applications in pharmaceuticals or cosmetics. Further research is required to explore potential bioactivities and applications beyond its natural occurrence in plants.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of this compound in the presented research papers. [, , , , , , ]

Q7: What is the significance of identifying this compound alongside other bioactive compounds in plant extracts?

A7: Identifying this compound alongside other bioactive compounds in plant extracts provides a comprehensive understanding of the chemical profile of these extracts. While the specific role of this compound might not be fully understood, its presence contributes to the overall picture of the plant's chemical composition and potential synergistic effects of different compounds. This information is valuable for researchers exploring potential applications of these extracts in various fields. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.